molecular formula C13H13N3O B1630359 4,4'-Diaminobenzanilide CAS No. 785-30-8

4,4'-Diaminobenzanilide

Cat. No.: B1630359
CAS No.: 785-30-8
M. Wt: 227.26 g/mol
InChI Key: XPAQFJJCWGSXGJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4,4’-Diaminobenzanilide can be synthesized through the reduction of 4,4’-dinitrobenzanilide. The process involves the use of palladium on activated charcoal as a catalyst and hydrogen gas in N,N-dimethylformamide at a pressure of 0.8 ± 0.1 MPa and a temperature of 100 ± 1°C . The reaction mixture is then filtered, and the solvent is evaporated to obtain crude 4,4’-diaminobenzanilide. Further purification involves recrystallization from n-butanol .

Industrial Production Methods

The industrial production of 4,4’-diaminobenzanilide follows a similar synthetic route as described above. The process is carried out in an autoclave, ensuring precise control of temperature and pressure to achieve high yield and purity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Diaminobenzanilide is unique due to its specific structure, which allows it to form stable Schiff base ligands and metal complexes. These complexes exhibit significant biological activities, such as anti-tumor and anti-dengue properties, which are not commonly observed in similar compounds .

Properties

IUPAC Name

4-amino-N-(4-aminophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c14-10-3-1-9(2-4-10)13(17)16-12-7-5-11(15)6-8-12/h1-8H,14-15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPAQFJJCWGSXGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4020400
Record name 4,4'-Diaminobenzanilide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

785-30-8
Record name 4,4′-Diaminobenzanilide
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Record name 4,4'-Diaminobenzanilide
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Record name 4,4'-Diaminobenzanilide
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Record name Benzamide, 4-amino-N-(4-aminophenyl)-
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Record name 4,4'-Diaminobenzanilide
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Record name 4,4'-diaminobenzanilide
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Record name 4,4'-DIAMINOBENZANILIDE
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Synthesis routes and methods

Procedure details

A portion (22.0 grams, 0.1532 nitro equivalents) of 4,4'-dinitrobenzanilide from A above and ethanol (300 milliliters) are added to a 400 milliliter heavy walled glass bottle and then sparged with nitrogen. After removal of air by nitrogen sparging, Raney nickel catalyst (6.0 grams of a 75 % wt. slurry in water at pH 10) is added to the slurry in the glass bottle which is then stoppered and multiply purged with hydrogen to replace the nitrogen atmosphere. The bottle is then placed on a shaking type agitator, and pressurized to 46.5 psig hydrogen. Shaking of the pressurized slurry at room temperature (25° C.) commences until 20.7 hours later, the hydrogen pressure reading indicated that 42 psig of hydrogen has been consumed. The product slurry is recovered, diluted into dimethylsulfoxide (250 milliliters) to provide a solution of product containing precipitated Raney nickel, then filtered through a medium porosity fritted glass funnel. The recovered dimethylsulfoxide product solution is rotary evaporated at 130° C. under vacuum to provide a solid product. The solid product is further dried in a vacuum oven at 120° C. and 3 mm Hg to a constant weight of 16.98 grams. The product thus recovered is light golden orange in color. Fourier transform infrared spectrophotometric analysis of a nujol mull of the product on a sodium chloride plate confirms the product structure (disappearance of the absorbances observed for the conjugated nitro group, secondary amide N-H stretching (solid state) and primary amine N-H group stretching absorbances observed at 3393, 3318 and 3207 cm-1 and secondary amide carbonyl stretching (solid state) absorbance observed at 1630 cm-1). Proton magnetic resonance spectroscopy further confirms the product structure.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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